An In-Depth Technical Guide to Formaldehyde Diisopropyl Acetal (CAS 2568-89-0): Properties, Synthesis, and Applications
An In-Depth Technical Guide to Formaldehyde Diisopropyl Acetal (CAS 2568-89-0): Properties, Synthesis, and Applications
Foreword: Understanding the Utility of a Niche Acetal
In the landscape of synthetic chemistry, formaldehyde diisopropyl acetal, also known as diisopropoxymethane, emerges as a compound of significant practical importance. While structurally simple, its utility extends from being a stable, less hazardous surrogate for formaldehyde to a crucial protecting group and intermediate in the synthesis of complex molecules.[1][2] This guide provides an in-depth exploration of its properties, synthesis, and key applications, tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent. We will delve into not just the "what" but the "why," providing the causal reasoning behind its reactivity and handling protocols to ensure both successful and safe implementation in the laboratory.
Physicochemical and Molecular Properties
Formaldehyde diisopropyl acetal is a clear, colorless liquid characterized by a faint, fruity odor.[1] Its molecular structure consists of a central methylene carbon bonded to two isopropoxy groups. This acetal structure is the key to its chemical stability and function.
Identification and Nomenclature
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Chemical Name: Formaldehyde Diisopropyl Acetal
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IUPAC Name: 2-(propan-2-yloxymethoxy)propane[3]
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CAS Number: 2568-89-0
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Synonyms: Diisopropoxymethane, 2,2'-(Methylenebisoxy)bispropane[2]
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Molecular Formula: C₇H₁₆O₂[3]
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InChI Key: WDEVXRIFJZNMKM-UHFFFAOYSA-N[4]
Tabulated Physical and Chemical Data
The physical properties of a reagent are critical for designing experiments, particularly for purification and reaction setup. The data below has been consolidated from multiple sources. Discrepancies in reported values, common for less-studied compounds, are presented as ranges to reflect the available literature.
| Property | Value | Source(s) |
| Molecular Weight | 132.20 g/mol | [3] |
| Appearance | Colorless liquid with a faint, fruity odor | [1][4] |
| Boiling Point | 109 – 127.1 °C (at 760 mmHg) | [1][2] |
| Melting Point | -69 °C | [2] |
| Density | 0.795 – 0.839 g/cm³ (at 20-25 °C) | [1][2] |
| Flash Point | 16 °C | [1] |
| Refractive Index | ~1.396 | [1] |
| Vapor Pressure | 13.7 mmHg (at 25 °C) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
| Storage Temperature | 2 – 8 °C (Refrigerator) | [2] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Topological Polar Surface Area | 18.5 Ų | [5] |
Synthesis and Chemical Reactivity
The synthesis and reactivity of formaldehyde diisopropyl acetal are governed by the principles of acetal chemistry. It is formed through an equilibrium reaction that can be manipulated to achieve high yields, and its stability under specific conditions makes it an excellent protecting group.
Synthesis Pathway: Acid-Catalyzed Acetalization
The primary route to synthesizing formaldehyde diisopropyl acetal is the acid-catalyzed reaction between formaldehyde and two equivalents of isopropanol.[2] The reaction proceeds via a hemiacetal intermediate.
Causality of Experimental Design: This is an equilibrium-limited reaction. To drive the reaction toward the product (the acetal), the water byproduct must be removed as it forms. In a laboratory setting, this is typically achieved using a Dean-Stark apparatus. For industrial-scale synthesis, reactive distillation is an efficient method where the reaction and separation occur in the same unit, continuously removing water and lower-boiling reactants to push the equilibrium forward.[6] The acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a solid-supported acid like an ion-exchange resin (e.g., Amberlyst 15), is crucial for protonating the formaldehyde carbonyl, making it more electrophilic and susceptible to nucleophilic attack by isopropanol.[6]
Caption: Acid-catalyzed synthesis of formaldehyde diisopropyl acetal.
Representative Laboratory Synthesis Protocol
This protocol is a self-validating system; successful formation of the product can be monitored by the collection of the theoretical amount of water.
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Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The entire apparatus should be oven- or flame-dried to remove residual moisture.
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Reagent Charging: To the flask, add isopropanol (2.2 equivalents) and a suitable non-polar solvent that forms an azeotrope with water (e.g., toluene or cyclohexane).
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.01 eq).
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Reaction Initiation: Begin heating the mixture to reflux. The solvent-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the solvent will overflow back into the reaction flask.
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Formaldehyde Addition: Once reflux is stable, slowly add a source of formaldehyde, such as paraformaldehyde (1.0 equivalent), in portions to control the exothermic reaction.
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Monitoring and Completion: Continue refluxing until the theoretical amount of water has been collected in the trap, indicating the reaction is complete. This typically takes several hours.
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Workup: Cool the reaction mixture to room temperature. Quench the reaction by washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
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Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure to yield the pure formaldehyde diisopropyl acetal.
Reactivity: The Acetal as a Protecting Group
The core utility of acetals in organic synthesis is their stability profile. They are inert to strongly nucleophilic and basic reagents, such as Grignard reagents, organolithiums, and metal hydrides (e.g., LiAlH₄, NaBH₄).[7][8] This allows for selective reactions at other functional groups within a molecule. The acetal group is, however, readily cleaved under acidic aqueous conditions, regenerating the original carbonyl.[7]
This protection-deprotection strategy is fundamental in multi-step synthesis. For instance, if a molecule contains both a ketone and an ester, and only the ester needs to be reduced, the more reactive ketone can be first protected as an acetal.
Caption: General workflow for using an acetal as a protecting group.
Applications in Research and Drug Development
The specific properties of formaldehyde diisopropyl acetal lend it to several key applications in the chemical and pharmaceutical industries.
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Safer Formaldehyde Surrogate: Formaldehyde is a gas and a known carcinogen, making it hazardous to handle. Formaldehyde diisopropyl acetal is a stable liquid that can serve as a synthetic equivalent, releasing formaldehyde in situ under acidic conditions. This makes it a safer and more convenient alternative for reactions requiring controlled delivery of formaldehyde.[1]
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Pharmaceutical Intermediates: It is used in the synthesis of active pharmaceutical ingredients (APIs).[2] Its role as a protecting group allows for the construction of complex molecular architectures by preventing unwanted side reactions, a critical aspect of modern drug synthesis.
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Fragrance and Cosmetics: In the fragrance industry, it is used to synthesize complex organic molecules that contribute to specific scents.[2] It can also be found in cosmetics and detergents as a solvent or additive.[2]
Analytical Characterization
Confirming the identity and purity of formaldehyde diisopropyl acetal is achieved through standard spectroscopic methods. The expected spectral data are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | δ ~4.6-4.7 ppm (s, 2H): Methylene protons (-O-CH₂ -O-).δ ~3.8-4.0 ppm (septet, 2H): Isopropyl methine protons (-CH (CH₃)₂).δ ~1.1-1.2 ppm (d, 12H): Isopropyl methyl protons (-CH(CH₃ )₂). |
| ¹³C NMR | δ ~95-97 ppm: Methylene carbon (-O-C H₂-O-).δ ~68-70 ppm: Isopropyl methine carbon (-C H(CH₃)₂).δ ~22-24 ppm: Isopropyl methyl carbons (-CH(C H₃)₂). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 132 (may be weak).Key Fragments: m/z = 117 ([M-CH₃]⁺), m/z = 87 ([M-OCH(CH₃)₂]⁺), m/z = 43 ([CH(CH₃)₂]⁺, base peak).(Reference data available from NIST via PubChem)[3] |
| IR Spectroscopy | ~2970-2870 cm⁻¹: Strong C-H stretching (alkane).~1150-1050 cm⁻¹: Strong C-O stretching (ether/acetal).Absence of: Strong broad peak at ~3300 cm⁻¹ (no O-H) and strong sharp peak at ~1715 cm⁻¹ (no C=O).(Reference data available from SpectraBase via PubChem)[3] |
Safety, Handling, and Storage Protocol
Formaldehyde diisopropyl acetal is a flammable liquid and requires careful handling. The following protocol is designed to mitigate risks.
Hazard Identification
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Physical Hazards: Flammable liquid with a low flash point (16 °C). Vapors can form explosive mixtures with air.
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Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the skin, eyes, and respiratory tract. Avoid inhalation of vapors.[2]
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Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can cause vigorous or explosive reactions.[2]
Mandatory Handling Protocol
This protocol must be followed to ensure user safety and experimental integrity.
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Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including:
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Nitrile or neoprene gloves.
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Chemical splash goggles and a face shield.
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A flame-retardant lab coat.
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Ignition Source Control: Ensure no open flames, hot plates, or spark-producing equipment are in the vicinity. Use non-sparking tools for transfers. All equipment should be properly grounded to prevent static electricity discharge.
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Chemical Transfer: When transferring the liquid, use a syringe or cannula for smaller quantities. For larger quantities, pour slowly and carefully to minimize splashing and vapor generation.
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Spill Management: In case of a spill, immediately evacuate non-essential personnel. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated before re-entry.
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Storage: Store in a tightly sealed, properly labeled container in a designated flammable liquids cabinet or a refrigerator rated for flammable material storage (2-8 °C).[2] Storing in a cool environment minimizes vapor pressure and reduces fire risk.
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Waste Disposal: Dispose of all waste materials (including empty containers and contaminated absorbents) in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
Formaldehyde diisopropyl acetal (CAS 2568-89-0) is a valuable reagent whose utility is rooted in the predictable and stable nature of its acetal functional group. It serves as a practical solution for handling formaldehyde chemistry more safely and as a robust protecting group essential for the multi-step synthesis of complex targets in pharmaceuticals and other industries. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is paramount for its effective and safe application in the laboratory.
References
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LookChem. (n.d.). Cas 2568-89-0, Formaldehyde diisopropyl acetal. Retrieved from [Link]
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ChemBK. (2024, April 9). Formaldehyde diisopropyl acetal. Retrieved from [Link]
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Farmer, S. (2021, December 27). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
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Clinisciences. (n.d.). AG00BSBA-250mg | Formaldehyde diisopropyl acetal [2568-89-0]. Retrieved from [Link]
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Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]
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PubChem. (n.d.). 2,2'-(Methylenebis(oxy))bis(propane). National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (2024, August 5). Four-electron reduction of CO2: from formaldehyde and acetal synthesis to complex transformations. Chemical Science. Retrieved from [Link]
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ACS Publications. (n.d.). Acetalization of Formaldehyde with Methanol in Batch and Continuous Reactive Distillation Columns. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Preparation of Formaldehyde and Acetaldehyde Acetals' Acetals are useful as protecting groups for both carbonyl compounds and al. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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